molecular formula C8H9NO4 B171094 (2-Methoxy-6-nitrophenyl)methanol CAS No. 19689-87-3

(2-Methoxy-6-nitrophenyl)methanol

Cat. No. B171094
CAS RN: 19689-87-3
M. Wt: 183.16 g/mol
InChI Key: PMBQOGLGGKPTMQ-UHFFFAOYSA-N
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Description

“(2-Methoxy-6-nitrophenyl)methanol” is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol .


Synthesis Analysis

The synthesis of “(2-Methoxy-6-nitrophenyl)methanol” derivatives has been reported in the literature . These compounds have been synthesized as part of a study on inhibitors of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .


Molecular Structure Analysis

The molecular structure of “(2-Methoxy-6-nitrophenyl)methanol” consists of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, with a methanol group (-CH2OH) also attached to the phenyl ring .


Physical And Chemical Properties Analysis

The predicted density of “(2-Methoxy-6-nitrophenyl)methanol” is 1.316±0.06 g/cm3, and its predicted boiling point is 327.3±27.0 °C .

Scientific Research Applications

Synthesis of Complex Molecules

Compounds like "(2-Methoxy-6-nitrophenyl)methanol" serve as intermediates in the synthesis of various complex molecules. For example, the synthesis of dihydropyridine derivatives, which are important for their biological activities, often involves modified synthetic procedures under specific conditions to improve yield and selectivity. The use of methanol as a solvent under controlled temperatures is a common practice in these syntheses, demonstrating the compound's utility in facilitating chemical reactions and enhancing product yields (Li Ruo-qi, 2008).

Chemosensors for Metal Ions

Significant research has been dedicated to developing chemosensors that can detect metal ions with high selectivity and sensitivity. Compounds structurally related to "(2-Methoxy-6-nitrophenyl)methanol" have been used to create novel fluorescent and colorimetric chemosensors. These sensors can detect metal ions, such as Al3+, in various mediums, including methanol. This application is crucial for environmental monitoring, where the detection of metal ions in water samples can help assess pollution levels and water safety (A. K. Manna, S. Chowdhury, G. Patra, 2020).

Crystallographic Studies

Crystallographic studies of compounds containing the "(2-Methoxy-6-nitrophenyl)methanol" moiety or its derivatives are essential for understanding the molecular structure and potential applications in medicinal chemistry. For instance, methanol disolvates of certain compounds have been explored for their potential as PET radiotracers in diagnosing Alzheimer’s disease. These studies highlight the importance of understanding the structural properties of these compounds to exploit their full potential in scientific research and diagnostic applications (A. Altomare et al., 2014).

Catalysis and Organic Reactions

The role of related compounds in catalysis and as reagents in organic reactions is another significant area of application. These compounds often participate in complex formation, facilitating various organic transformations, including methanolysis, transesterification, and cyclization reactions. The interaction with metal ions or other catalysts in methanol can lead to significant enhancements in reaction rates, showcasing the compounds' versatility in synthetic organic chemistry (J. S. Tsang, A. A. Neverov, R. S. Brown, 2003).

Future Directions

The study of “(2-Methoxy-6-nitrophenyl)methanol” and related compounds is ongoing, particularly in the context of their potential as inhibitors of PqsD . These compounds could provide new perspectives towards the application of PqsD inhibitors as anti-infectives .

properties

IUPAC Name

(2-methoxy-6-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBQOGLGGKPTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301236
Record name 2-Methoxy-6-nitrobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-6-nitrophenyl)methanol

CAS RN

19689-87-3
Record name 2-Methoxy-6-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19689-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-nitrobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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